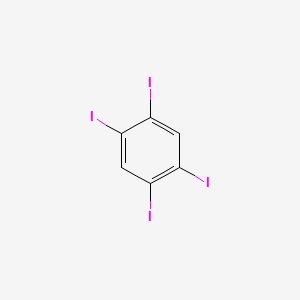

1,2,4,5-Tetraiodobenzene

Übersicht

Beschreibung

1,2,4,5-Tetraiodobenzene is a chemical compound that is part of a broader class of polyhalogenated benzenes. While the specific compound 1,2,4,5-tetraiodobenzene is not directly discussed in the provided papers, related compounds such as 1,2,4,5-tetrabromo- and 1,2,4,5-tetrachlorobenzenes are mentioned, which can provide insights into the properties and reactivity of polyhalogenated benzenes in general .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed coupling reactions. For instance, 1,2,4,5-tetrabromo- or 1,2,4,5-tetrachlorobenzenes can be coupled with aryl- or tert-alkylamines to afford tetrakis(N-substituted)aminobenzenes . This suggests that a similar approach could potentially be used for the synthesis of 1,2,4,5-tetraiodobenzene, with appropriate modifications to account for the different reactivity of iodine compared to bromine or chlorine.

Molecular Structure Analysis

The molecular structure of polyhalogenated benzenes can be complex due to the presence of bulky substituents. For example, 1,4-diiodo-2,3,5,6-tetraarylbenzenes exhibit interesting distortions in their structures due to steric pressures . This implies that 1,2,4,5-tetraiodobenzene could also exhibit unique structural features, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of polyhalogenated benzenes can lead to a variety of products. For instance, tetraamines derived from tetrabromo- or tetrachlorobenzenes can undergo cyclization to form benzobis(imidazolium) salts . Additionally, electrooxidative/Michael-type sequential reactions have been observed with dihydroxybenzenes, leading to polyfunctional tetrazolic thioethers . These findings suggest that 1,2,4,5-tetraiodobenzene could participate in similar types of reactions, depending on the reaction conditions and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyhalogenated benzenes can be influenced by their molecular structure. For example, the crystal structure of 1,2,4,5-tetracyanobenzene complexes shows that the constituent molecules are approximately planar and stack in infinite columns . Isomorphic relationships between different halogenated benzenes indicate that they can form mixed crystals under certain conditions . Furthermore, the presence of halogen atoms can lead to specific intermolecular interactions, such as C–H⋯F–C hydrogen bonding, which can affect the crystal packing and stability of the compounds . These insights can be extrapolated to predict the behavior of 1,2,4,5-tetraiodobenzene in the solid state.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

1,2,4,5-Tetraiodobenzene and its derivatives find significant applications in synthetic chemistry. For instance, 1,2,4,5-Tetrabromobenzene has been used as a 1,4-Benzadiyne equivalent in the synthesis of anti- and syn-1,4,5,8-Tetrahydroanthracene 1,4:5,8-Diepoxides, showcasing its potential in complex organic syntheses (Shahlai et al., 2003).

Molecular Structure Studies

The study of the molecular structure of derivatives of 1,2,4,5-tetraiodobenzene has been a focus area in research. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was investigated using electron diffraction and ab initio calculations (Schei et al., 1984).

Vibrational Spectroscopy

1,2,4,5-Tetraiodobenzene derivatives have been studied using Raman and far-infrared spectroscopy to understand their lattice vibrations. This is crucial in understanding the molecular interactions and stability of these compounds (Burgos & Bonadeo, 1978).

Materials Science

In the field of materials science, derivatives of 1,2,4,5-tetraiodobenzene are used in the construction of large molecular structures. For example, 1,2,4,5-substituted benzene derivatives with rigid arms have been synthesized for use as connectors in molecular constructions (Schwab et al., 2002).

Organometallic Chemistry

In organometallic chemistry, 1,2,4,5-tetraiodobenzene derivatives have been used to synthesize various organometallic compounds. For instance, the synthesis of polystannylated and polychloromercurio benzene derivatives has been reported (Rot et al., 2000).

Photocatalysis

1,2,4,5-Tetraiodobenzene derivatives have found applications in photocatalytic transformations, emphasizing their role in photochemical reactions and potential in green chemistry (Shang et al., 2019).

Wirkmechanismus

Target of Action

This compound is a derivative of benzene, with iodine atoms replacing hydrogen atoms at the 1, 2, 4, and 5 positions

Action Environment

The action, efficacy, and stability of 1,2,4,5-Tetraiodobenzene may be influenced by various environmental factors . For instance, its lipophilicity may affect its absorption and distribution within the body. Its stability and activity may also be affected by pH, temperature, and the presence of other substances in the environment.

Eigenschaften

IUPAC Name |

1,2,4,5-tetraiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHODZFPKHGDLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212974 | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Tetraiodobenzene | |

CAS RN |

636-31-7 | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Tetraiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-TETRAIODOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

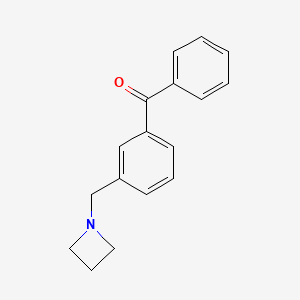

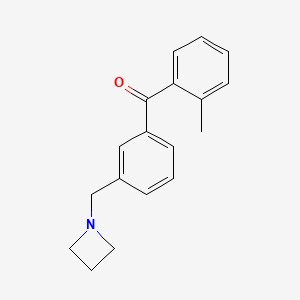

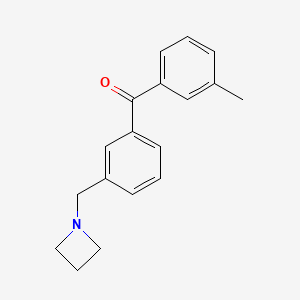

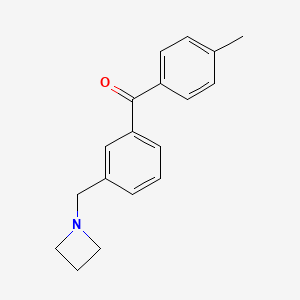

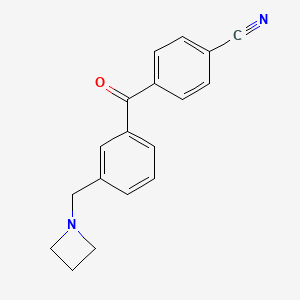

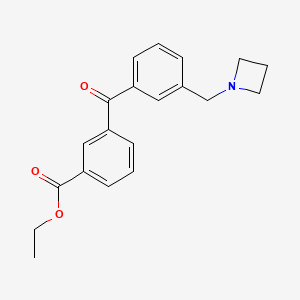

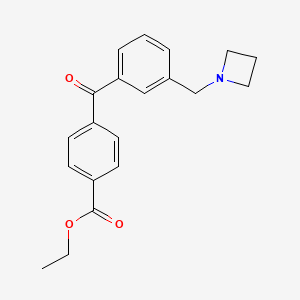

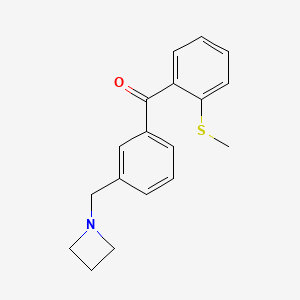

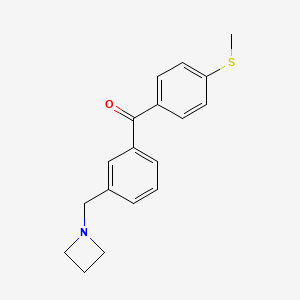

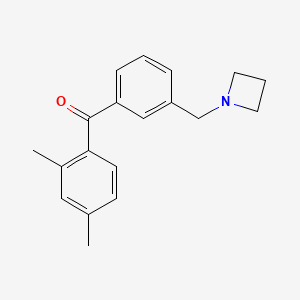

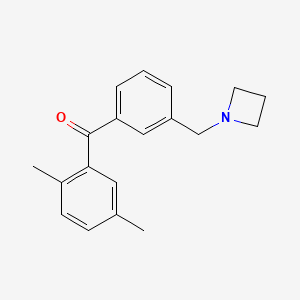

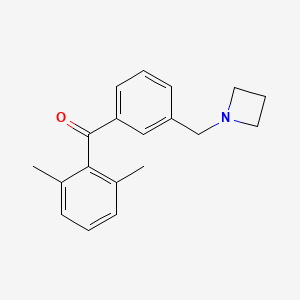

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 1,2,4,5-Tetraiodobenzene?

A1: 1,2,4,5-Tetraiodobenzene exhibits interesting structural features. [] It possesses both crystallographically exact Ci and approximate D2h molecular symmetry. The asymmetric unit comprises two half-molecules stacked along the c-axis. Notably, weak I⋯I intermolecular interactions connect neighboring stacks. [] This arrangement contributes to its solid-state packing and potential applications in crystal engineering.

Q2: How can 1,2,4,5-Tetraiodobenzene be utilized in synthetic chemistry?

A2: The high iodine content makes 1,2,4,5-Tetraiodobenzene a valuable precursor in coupling reactions. For instance, it serves as a key starting material in the synthesis of complex molecules like bis(phenylethynyl)phenylene-bridged porphyrins. [] Palladium-catalyzed coupling reactions with ethynyl-substituted zinc porphyrins, followed by controlled zinc insertion, yield these intriguing hybrid structures. []

Q3: Can you elaborate on the use of 1,2,4,5-Tetraiodobenzene in multi-step reactions?

A3: 1,2,4,5-Tetraiodobenzene plays a crucial role in a domino Heck-Diels-Alder reaction involving bicyclopropylidene. [] The reaction proceeds with high efficiency, even with challenging substrates like bromobenzene. [] Remarkably, this method enables the synthesis of complex spiro[2.5]oct-4-ene derivatives in a single pot, highlighting the synthetic utility of 1,2,4,5-Tetraiodobenzene. [] Furthermore, its versatility extends to reactions with oligoiodobenzenes, yielding products from twofold and even fourfold Heck-Diels-Alder reactions. []

Q4: Are there any notable applications of 1,2,4,5-Tetraiodobenzene derivatives?

A4: Derivatives of 1,2,4,5-Tetraiodobenzene have shown promise in material science. Researchers have synthesized trigonal and tetragonal connectors incorporating this molecule. [] These connectors, featuring long rigid arms terminating in pyridyl, bipyridyl, and bipyrimidyl groups, offer a unique approach to building large molecular structures. [] The synthesis leverages palladium-catalyzed coupling reactions, showcasing the adaptability of 1,2,4,5-Tetraiodobenzene in creating complex molecular architectures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.